N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c21-14-5-3-7-16(11-14)30(27,28)23-13-19(26)22-12-15-6-4-10-25(15)20-24-17-8-1-2-9-18(17)29-20/h1-3,5,7-9,11,15,23H,4,6,10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFVTFRFDRRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide exhibits significant antimicrobial activity against various microorganisms. Preliminary studies have shown selective interactions with microbial targets, suggesting its potential as an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Results
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Moderate inhibition | 50 μg/mL |
| S. aureus | Strong inhibition | 30 μg/mL |
| C. albicans | Significant inhibition | 40 μg/mL |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of benzo[d]oxazole, including this compound, can reduce neurotoxicity in models of Alzheimer’s disease. For instance, compounds similar to this compound have been shown to protect PC12 cells from β-amyloid-induced apoptosis by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. The findings indicated that the sulfonamide group significantly enhanced the antibacterial properties of the derivatives .
- Neuroprotective Study : Research on neuroprotective effects highlighted that compounds with similar structures demonstrated reduced neurotoxicity in PC12 cells exposed to β-amyloid peptides. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
- Pharmacological Profiling : A comprehensive pharmacological profiling study indicated that compounds similar to this compound exhibited varied effects on different biological targets, showcasing their potential as multi-target drugs .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide involves its interaction with specific molecular targets. The benzo[d]oxazole and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to target proteins, influencing their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-bromophenylsulfonamido)acetamide
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-fluorophenylsulfonamido)acetamide
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide is unique due to the presence of the 3-chlorophenylsulfonamido group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d]oxazole moiety : This heterocyclic structure is known for various biological activities including antimicrobial and anticancer properties.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological profile.
- Sulfonamide group : Often associated with antibacterial activity, this functional group enhances the compound’s potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that derivatives of this compound demonstrate selective interactions with various microbial targets.
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Moderate inhibition | 50 μg/mL |
| S. aureus | Strong inhibition | 30 μg/mL |
| C. albicans | Significant inhibition | 40 μg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism, disrupting their growth and replication.
- Receptor Binding : Its structural features allow it to bind selectively to biological receptors, modulating their activity and leading to therapeutic effects .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique pharmacological profile of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these structurally similar compounds .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:
- Antifungal Efficacy : A study demonstrated that derivatives with similar structures exhibited higher antifungal activity against Candida species than antibacterial activity against E. coli, indicating a potential focus for therapeutic development .
- Cytotoxicity Evaluation : Preliminary cytotoxicity assays indicated that certain derivatives showed low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development .
Q & A
Q. Example SAR Table :
| Substituent on Phenyl | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| 3-Cl (Parent) | 12.5 ± 1.2 | Baseline |
| 4-CH₃ | 28.7 ± 2.1 | Reduced activity |
| 3-NO₂ | 8.4 ± 0.9 | Enhanced potency |
| Data adapted from analogous sulfonamides . |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Conflicting results often arise from:
- Purity variability : Ensure ≥95% purity via HPLC before testing .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Structural analogs : Compare data with derivatives (e.g., 3-bromo vs. 3-chloro substituents) to isolate substituent effects .
- Statistical validation : Use triplicate experiments and ANOVA to assess significance of differences .
Advanced: How can computational modeling predict target binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial dihydrofolate reductase) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR models : Corrogate substituent hydrophobicity (logP) with bioactivity to design optimized analogs .
Basic: What protocols assess stability under varying pH and temperature?
Methodological Answer:
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Heat at 40–60°C for 1 week; use DSC to detect melting point shifts .
- Light exposure : Store under UV light (ICH Q1B guidelines) to assess photodegradation .
Advanced: How to investigate metabolic pathways and CYP450 interactions?
Methodological Answer:
- Liver microsome assays : Incubate with rat/human liver microsomes and NADPH; identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess covalent binding risks .
Basic: Which in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) with 48h exposure .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
